Aluminum sulfate hydrodrate

Description

Nomenclature and Chemical Context of Aluminium Sulfate (B86663) Hydrates

Systematic and Common Designations of Aluminium Sulfate Octadecahydrate

Aluminium sulfate octadecahydrate, a specific hydrate (B1144303) of aluminium sulfate, is identified by a variety of systematic and common names that reflect its chemical composition and historical uses. Its systematic IUPAC name is dialuminium (B1238714) trisulfate octadecahydrate. nih.gov This name precisely describes the molecule as containing two aluminium ions, three sulfate ions, and eighteen molecules of water.

The compound is also known by several common and historical designations. These include "patent alum," "cake alum," and "papermaker's alum," which point to its industrial applications. nih.govchemkits.eu Other synonyms include filter alum and alunogenite. chemkits.euwikipedia.org The presence of "octadecahydrate" in its name specifies that each formula unit of aluminium sulfate is associated with eighteen water molecules. nih.govrmreagents.com

Table 1: Chemical Identifiers and Synonyms for Aluminium Sulfate Octadecahydrate

| Identifier Type | Value |

|---|---|

| IUPAC Name | dialuminium;trisulfate;octadecahydrate nih.gov |

| Molecular Formula | Al₂H₃₆O₃₀S₃ nih.gov or Al₂(SO₄)₃·18H₂O dcfinechemicals.com |

| CAS Number | 7784-31-8 |

| Common Synonyms | Patent alum, Cake alum, Papermaker's alum, Filter alum nih.govchemkits.eu |

Relationship to Other Aluminium Sulfate Hydrates and Alums

Aluminium sulfate octadecahydrate is part of a series of hydrated aluminium sulfates and is also related to, but distinct from, the class of compounds known as alums.

Distinction from Anhydrous Aluminium Sulfate

The primary difference between aluminium sulfate octadecahydrate and anhydrous aluminium sulfate lies in the presence of water of crystallization. tutorchase.com Anhydrous aluminium sulfate (Al₂(SO₄)₃) lacks any associated water molecules in its crystal structure. tutorchase.comcamachem.com This absence of water results in different physical properties, such as a lower molecular weight (342.15 g/mol ) compared to the octadecahydrate form (666.43 g/mol ). When dissolved in water, both forms yield hydrated aluminium ions, but the initial solid-state properties and dissolution behaviors differ. quora.comresearchgate.net Anhydrous aluminium sulfate is rarely found naturally, occurring as the mineral millosevichite in specific environments like volcanic areas. chemkits.eu

Comparison with Hexadecahydrate and Heptadecahydrate Forms

Aluminium sulfate can form several different hydrates, with the number of water molecules being the distinguishing feature. The most common hydrates are the hexadecahydrate (Al₂(SO₄)₃·16H₂O) and the octadecahydrate (Al₂(SO₄)₃·18H₂O). chemkits.eu The heptadecahydrate (Al₂(SO₄)₃·17H₂O) is also known and occurs naturally as the mineral alunogen. chemkits.eu These hydrates differ in their crystal structure; for instance, the hexadecahydrate has an orthorhombic crystal system, while the octadecahydrate crystallizes in a monoclinic system. This structural difference is due to the varying arrangement of water molecules within the crystal lattice.

Table 2: Comparison of Common Aluminium Sulfate Hydrates

| Hydrate Form | Chemical Formula | Water Molecules | Crystal System | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Anhydrous | Al₂(SO₄)₃ | 0 | - | 342.15 |

| Hexadecahydrate | Al₂(SO₄)₃·16H₂O | 16 | Orthorhombic | 630.40 |

| Heptadecahydrate | Al₂(SO₄)₃·17H₂O | 17 | - | 648.42 |

| Octadecahydrate | Al₂(SO₄)₃·18H₂O | 18 | Monoclinic | 666.43 |

Differentiation from Common Alums (e.g., Potash Alum, Ammonium (B1175870) Alum)

While aluminium sulfate is often colloquially referred to as "alum," it is chemically distinct from true alums. chemkits.euresearchgate.net Alums are double sulfate salts with the general formula AM(SO₄)₂·12H₂O, where 'A' is a monovalent cation (like potassium or ammonium) and 'M' is a trivalent metal ion (like aluminium). chemkits.eu

Potash Alum (Potassium Alum) has the formula KAl(SO₄)₂·12H₂O. brainly.inwikipedia.org It is a double salt containing both potassium and aluminium sulfates. quora.com

Ammonium Alum has the formula (NH₄)Al(SO₄)₂·12H₂O and contains the ammonium cation. brainly.infoodadditives.net

In contrast, aluminium sulfate is a single salt. grupoacideka.com The term "alum" has become blurred over time in industrial contexts, particularly in papermaking, where it is often used to refer to aluminium sulfate. wovepaper.co.uk However, the chemical distinction remains significant.

Historical Perspectives in Aluminium Sulfate Hydrate Research

The history of aluminium sulfate is intertwined with the long history of alums, which have been used since antiquity. wovepaper.co.uk Records from ancient Egypt dating back to 2000 B.C. refer to the use of substances believed to be alums for purposes like mordanting in dyeing and tanning leather. wovepaper.co.ukteeswildlife.org The Romans also utilized alum for similar applications. teeswildlife.org

The transition from using naturally occurring alums to the industrial production of aluminium sulfate occurred more recently. In the 19th century, methods were developed to produce aluminium sulfate by treating bauxite (B576324) or china clay with sulfuric acid. culturalheritage.org This manufactured aluminium sulfate proved to be a cheaper and more concentrated source of aluminium compounds compared to traditional alums and gradually replaced them in many industrial applications, including papermaking. culturalheritage.org

Early manufacturing processes for aluminium sulfate involved reacting aluminous materials like bauxite or clays (B1170129) with sulfuric acid. wikipedia.orgnzic.org.nz The resulting solution was then concentrated and allowed to solidify into a cake-like form, which is why it was often called "cake alum". google.com Over time, the production methods were refined to improve purity and meet the demands of various industries, such as using aluminium trihydrate as a raw material to produce a higher grade product for the paper industry. nzic.org.nz The scientific understanding of the different hydrated forms of aluminium sulfate and their specific properties also evolved with advances in chemical analysis and crystallography.

Current Research Paradigms and Future Directions in Hydrated Aluminium Sulfate Chemistry

The study of hydrated aluminium sulfates, particularly aluminium sulfate octadecahydrate, is characterized by a deep dive into its complex aqueous chemistry and a forward-looking perspective on its application in advanced materials and sustainable technologies. Current research is heavily focused on elucidating the intricate mechanisms of its hydrolysis and speciation, while future directions point towards harnessing its versatile chemical properties for novel applications.

Current Research Paradigms

The contemporary research landscape for hydrated aluminium sulfate is dominated by several key areas:

Advanced Coagulation and Flocculation Studies: A primary use of aluminium sulfate is in water purification as a coagulant. wikipedia.orgnoahchemicals.com Current research endeavors to move beyond empirical application towards a fundamental understanding of its coagulation mechanisms. researchgate.net Advanced analytical techniques are employed to study how aluminium sulfate hydrolyzes in water to form various charged polymeric species. researchgate.net The versatility of alum is due to its complex chemistry, which allows for the manipulation of conditions to achieve different coagulation outcomes. researchgate.net

Speciation and Polymerization in Aqueous Solutions: The behavior of aluminium sulfate in water is far from simple. Upon dissolution, it forms a complex array of monomeric and polymeric aluminium-hydroxy-sulfato species. A significant paradigm in current research is the identification and characterization of these species using sophisticated methods like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS). researchgate.net This research has led to the identification of novel polymeric species, such as highly charged polymers like the Keggin cation [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, which are found as anions in the presence of sulfate. researchgate.net Research has shown that the bivalent sulfate ion (SO₄²⁻) plays a crucial role in forming polymers and promoting the precipitation of aluminium hydroxide (B78521). researchgate.net

Mechanism of Action in Specific Applications: Beyond water treatment, research is focused on understanding its role in other established applications. In the paper industry, studies investigate the formation of hexadental complexes between aluminum and acids in rosin (B192284) during the sizing process. researchgate.net In immunology, although not the octadecahydrate form specifically but alum in general, significant research is dedicated to understanding how aluminium salts act as adjuvants in vaccines, with recent studies suggesting they alter the lipid membrane structures of dendritic cells. nih.gov

Future Directions in Hydrated Aluminium Sulfate Chemistry

The future of hydrated aluminium sulfate chemistry is poised to expand into new and innovative territories, driven by global trends in materials science and sustainability.

Advanced Materials Synthesis: There is a growing interest in using aluminum compounds as precursors for advanced materials. researchgate.net Future research will likely explore the use of aluminium sulfate in the synthesis of specialized materials like perovskites, such as LaAlO₃, which have applications in electronics due to their high band gap values. researchgate.net The versatility and well-understood chemistry of aluminum compounds make them ideal candidates for the development of new materials. researchgate.net

Catalysis: The field of catalysis is expected to see a significant increase in the use of aluminum compounds. researchgate.net While research has historically focused on other aluminum derivatives, the fundamental understanding of aluminium sulfate's aqueous chemistry could open doors to its use in developing novel, water-tolerant catalysts for various chemical transformations.

Sustainable Chemistry and Environmental Applications: Building on its established role in water treatment, future research will likely focus on enhancing its environmental applications. This includes the development of more efficient processes for removing pollutants like phosphorus from wastewater and creating less toxic and environmentally safer dyes by incorporating aluminum. wikipedia.orgresearchgate.net As the earth's crust is abundant in aluminum, conducting research utilizing this element is expected to have a significant impact. researchgate.net

Biological and Biomedical Systems: A deeper understanding of the interaction between aluminum ions and biological systems is a key future direction. researchgate.net This research will clarify the influence of aluminum in biological environments, potentially leading to new biomedical applications beyond its current use as a vaccine adjuvant. nih.govresearchgate.net

Interactive Data Table: Key Research Findings

| Research Area | Key Findings | Analytical Techniques |

| Hydrolysis & Speciation | Identification of novel polymeric species like [Al₈O(OH)₁₄(SO₄)₅(H₂O)₄]²⁻ and [Al₁₃O₄(OH)₂₅(SO₄)₄]²⁻. Sulfate ions (SO₄²⁻) are integral to the main identified species and promote polymerization. | Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) |

| Coagulation Mechanisms | The versatility of alum in water treatment stems from its complex chemistry, allowing for different coagulation pathways depending on conditions. | ESI-MS is used to understand the dispersal of various Al species. |

| Vaccine Adjuvants | Alum adjuvants may function by binding to and altering the lipid membrane structure of dendritic cells. | N/A |

Structure

2D Structure

Propriétés

Numéro CAS |

7784-31-8 |

|---|---|

Formule moléculaire |

AlH4O5S |

Poids moléculaire |

143.08 g/mol |

Nom IUPAC |

dialuminum;trisulfate;octadecahydrate |

InChI |

InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clé InChI |

JGYNWXAUFGUZGC-UHFFFAOYSA-N |

SMILES canonique |

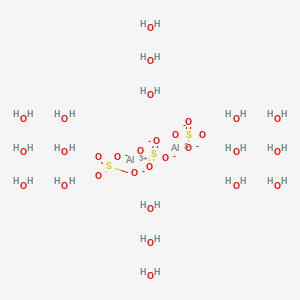

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

Autres numéros CAS |

7784-31-8 |

Pictogrammes |

Corrosive |

Numéros CAS associés |

57292-32-7 |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Aluminium Sulfate Octadecahydrate

Classical Chemical Synthesis Routes

The traditional methods for synthesizing Aluminium Sulfate (B86663) Octadecahydrate have been well-established for many years and are characterized by their reliance on readily available raw materials and straightforward chemical reactions. These routes are foundational to the large-scale industrial production of this compound.

Reaction of Aluminium Hydroxide (B78521) with Sulfuric Acid

The most common method for producing aluminum sulfate is through the reaction of aluminum hydroxide with sulfuric acid. epa.gov This acid-base neutralization reaction is a direct and efficient pathway to forming aluminum sulfate. vedantu.com The balanced chemical equation for this reaction is:

2Al(OH)₃(s) + 3H₂SO₄(aq) → Al₂(SO₄)₃(aq) + 6H₂O(l) brainly.comwebqc.orgpearson.com

In this process, aluminum hydroxide, a solid, is reacted with aqueous sulfuric acid to yield aqueous aluminum sulfate and water. brainly.comyoutube.com The resulting aluminum sulfate solution can then be concentrated and cooled to crystallize and form the hydrated solid, with the octadecahydrate being a common form. epa.govnoahchemicals.com The reaction is exothermic, and controlling the temperature and pressure is crucial for the process. epa.gov

| Reactant | Product |

| Aluminium Hydroxide (Al(OH)₃) | Aluminium Sulfate (Al₂(SO₄)₃) |

| Sulfuric Acid (H₂SO₄) | Water (H₂O) |

Table 1. Reactants and Products in the Synthesis from Aluminium Hydroxide

This method is favored for its directness and the high purity of the resulting aluminum sulfate, especially when starting with purified aluminum hydroxide. nzic.org.nz

Reaction of Aluminium with Sulfuric Acid

Another classical synthesis route involves the direct reaction of aluminum metal with sulfuric acid. quora.com This method is particularly useful for recycling scrap aluminum. depauw.edu The reaction proceeds as follows:

2Al(s) + 3H₂SO₄(aq) → Al₂(SO₄)₃(aq) + 3H₂(g) quora.com

In this single displacement reaction, aluminum metal reacts with dilute sulfuric acid to produce aluminum sulfate and hydrogen gas. quora.comechemi.com The reaction with hot, concentrated sulfuric acid is a redox reaction that produces aluminum sulfate and sulfur dioxide gas. echemi.com To obtain Aluminium Sulfate Octadecahydrate, the resulting solution is processed to crystallize the hydrated salt. youtube.commdpi.com

| Reactant | Product |

| Aluminium (Al) | Aluminium Sulfate (Al₂(SO₄)₃) |

| Sulfuric Acid (H₂SO₄) | Hydrogen (H₂) |

Table 2. Reactants and Products in the Synthesis from Aluminium Metal

Utilization of Bauxite (B576324) or Clay with Sulfuric Acid

Industrially, a significant amount of aluminum sulfate is produced by reacting bauxite ore or kaolin (B608303) clay with sulfuric acid. scribd.comresearchgate.net Bauxite, a naturally occurring ore rich in hydrated aluminum oxides, is a primary raw material. nzic.org.nzscribd.com The ore is first ground into a fine powder and then digested with sulfuric acid at elevated temperatures, typically between 105 to 110°C, for several hours. scribd.com An excess of the aluminous material is often used to ensure complete reaction of the acid. google.com

The general reaction can be represented as:

Al₂O₃·2H₂O(s) + 3H₂SO₄(aq) → Al₂(SO₄)₃(aq) + 5H₂O(l) scribd.com

Similarly, kaolin clay, which is primarily composed of kaolinite (B1170537) (an aluminum silicate), can be leached with sulfuric acid to extract alumina (B75360) and form aluminum sulfate. researchgate.netresearchgate.net The efficiency of this process is influenced by factors such as acid concentration, temperature, and leaching time. researchgate.netmdpi.com For instance, studies have shown that calcining the clay before acid treatment can enhance the extraction of alumina. researchgate.netorientjchem.org

| Raw Material | Reagent | Key Product |

| Bauxite (Al₂O₃·nH₂O) | Sulfuric Acid (H₂SO₄) | Aluminium Sulfate (Al₂(SO₄)₃) |

| Kaolin Clay | Sulfuric Acid (H₂SO₄) | Aluminium Sulfate (Al₂(SO₄)₃) |

Table 3. Raw Materials for Aluminium Sulfate Production

Precipitation Techniques (e.g., Ethanol-induced precipitation)

Precipitation techniques are employed to isolate the aluminum sulfate from the reaction mixture. One such method is ethanol-induced precipitation. After the initial reaction to form an acidic aluminum sulfate solution, ethanol (B145695) is added to the mixture. mdpi.com Since aluminum sulfate octadecahydrate is insoluble in ethanol, it precipitates out of the solution as a white solid. mdpi.com This precipitate is then filtered, rinsed with ethanol to remove any excess acid, and dried. mdpi.com This technique is effective for separating the hydrated salt from the aqueous solution. mdpi.com

Advanced Synthesis Strategies

In recent years, more advanced and efficient methods for synthesizing aluminum sulfate have been developed. These strategies often focus on improving reaction rates, increasing yields, and utilizing raw materials more effectively.

Microwave-Assisted Extraction from Kaolin

A notable advanced strategy is the use of microwave-assisted extraction of alumina from kaolin clay. researchgate.netresearchgate.net This method offers significant advantages over conventional heating methods, primarily in terms of reduced reaction time and potentially higher extraction efficiency. researchgate.netkoreascience.kr

Research has shown that microwave heating can significantly accelerate the leaching process. For example, one study found that a 99.9% extraction of alumina from kaolin could be achieved in 120 minutes with 1 M H₂SO₄ under microwave processing at 90°C, whereas conventional heating required 240 minutes to achieve the same result. researchgate.netresearchgate.net The optimal conditions for microwave-assisted extraction depend on various parameters, including particle size of the kaolin, acid-to-clay ratio, acid concentration, leaching temperature, and time. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | 240 min | 120 min |

| Extraction Efficiency | 99.9% | 99.9% |

| Temperature | 90°C | 90°C |

| Acid Concentration | 1 M H₂SO₄ | 1 M H₂SO₄ |

Table 4. Comparison of Conventional and Microwave-Assisted Extraction from Kaolin researchgate.netresearchgate.net

This advanced strategy demonstrates the potential for more energy-efficient and rapid production of aluminum sulfate from natural resources like kaolin clay.

Continuous Production Methods and Process Optimization

Continuous production of Aluminium Sulfate Octadecahydrate presents a more efficient alternative to traditional batch processing, offering enhanced control and consistency. google.com These industrial processes are designed for high-volume, uninterrupted synthesis.

A typical continuous process involves reacting sulfuric acid (H₂SO₄) with a source of aluminum hydroxide (Al(OH)₃), such as bauxite or alumina hydrate (B1144303), in a specialized reactor. google.comepa.gov The reactants are fed continuously into a multi-pass countercurrent/concurrent heat-exchanging reactor. google.com To manage the exothermic reaction, the temperature of the initial mixture is controlled to be within 70-120°C, and then rapidly brought to and maintained at 110-120°C as it traverses the reactor. google.com

One patented method for continuous production utilizes a series of reaction kettles—a first, middle, and last kettle. google.com Under normal pressure, the temperature in the first kettle is kept above 95°C, rising in the middle kettle, and reaching 115°C in the final kettle. google.com This staged temperature control ensures the system remains in a fluid state, preventing blockages from premature crystallization. google.com

Continuous Reaction and Crystallization Techniques

The integration of reaction and crystallization is key to continuous production. After the initial reaction, the hot, concentrated aluminum sulfate solution is moved to a crystallization stage. A common technique involves using a rotating drum crystallizer. google.com The concentrated solution, at a temperature of 105-115°C, is introduced onto a bed of existing crystalline aluminum sulfate. google.com

To achieve a uniform, dust-free granular product, part of the discharged crystalline product is ground and recycled back into the drum as seed material. google.com Air is passed through the drum to remove the moisture that evolves during crystallization. google.com This continuous flow, mixed-suspension, mixed-product-removal crystallizer approach allows for precise control over the final product characteristics. dtic.mil

Temperature Control in Continuous Crystallization

Temperature is a critical parameter influencing both solubility and crystal growth. hamptonresearch.com In continuous crystallization of aluminum sulfate, the temperature of the crystal bed is typically maintained between 70°C and 95°C. google.com This temperature is dependent on the temperature of the incoming solution (105°-115° C), the amount and temperature of the seed material, and the volume of air flowing through the drum. google.com

Precise temperature control is essential for manipulating crystal nucleation and growth. hamptonresearch.com Advanced methods like temperature cycling, which involves successive heating and cooling cycles, can be employed to manage crystal quality, including size distribution and morphology. rsc.org During the heating period, smaller, less desirable crystals (fines) dissolve, and during the cooling period, the remaining larger crystals continue to grow. rsc.org This meticulous control over temperature profiles is crucial for producing crystals with desired specifications. mdpi.com

Synthesis as a Crosslinking Agent in Polymer Chemistry

Aluminium sulfate is utilized as a crosslinking agent in the synthesis of hydrogels, which are three-dimensional networks of hydrophilic polymers. researchgate.net In this application, the aluminum ions (Al³⁺) form ionic crosslinks with anionic groups on polymer chains, such as the carboxylate groups (COO⁻) in Carboxymethyl cellulose (B213188) (CMC). researchgate.net

The synthesis of Carboxymethyl cellulose/poly(acrylamide) (CMC/AAm) hydrogels, for example, uses aluminum sulfate as the crosslinking agent and ammonium (B1175870) persulfate as an initiator. researchgate.net The degree of swelling of the resulting hydrogel is dependent on the concentration of the aluminum sulfate used. researchgate.net Studies have shown that swelling increases with the concentration of the crosslinking agent up to a certain point (e.g., 20%), after which it decreases, likely due to the formation of a more rigid polymer network structure. researchgate.net

Waste Material Valorization for Aluminium Sulfate Octadecahydrate Production

The transformation of waste materials into valuable chemical products like aluminum sulfate octadecahydrate is a cornerstone of a circular economy, offering both environmental and economic benefits.

Production from Waste Aluminium Cans

Scrap aluminum, particularly from ubiquitous waste beverage cans, serves as a viable raw material for alum synthesis. chymist.com The process involves chemically converting the scrap aluminum into potassium aluminum sulfate dodecahydrate (KAl(SO₄)₂·12H₂O), a type of alum. chymist.com

The general procedure involves several key steps:

Preparation : The aluminum cans are first cleaned and shredded into small pieces. ijaem.net

Digestion : The aluminum pieces are dissolved in a potassium hydroxide (KOH) solution, which forms potassium aluminate (KAl(OH)₄). uwaterloo.cascribd.com

Neutralization and Precipitation : Sulfuric acid is then slowly added to the cooled solution. chymist.com This initially causes the precipitation of a gelatinous aluminum hydroxide (Al(OH)₃), which then dissolves with the addition of more acid to form aluminum sulfate. youtube.com

Crystallization : The final solution, containing potassium, aluminum, and sulfate ions, is cooled, often in an ice bath, to induce the crystallization of alum. tsijournals.comresearchgate.net The resulting crystals are then collected via filtration. ijaem.net

Research has demonstrated the effectiveness of this method, with one study reporting a yield of 76% when using aluminum foil and 63% from aluminum scrap. tsijournals.com

Table 1: Research Findings on Alum Synthesis from Aluminum Waste

Utilization of Waste Sulfuric Acid

Waste sulfuric acid, a byproduct from industries like chlor-alkali and semiconductor plants, presents both a disposal challenge and a resource opportunity. qhsealert.comgoogle.com Utilizing this spent acid for aluminum sulfate production mitigates environmental risks and reduces the dependency on fresh raw materials. qhsealert.com

The Central Pollution Control Board (CPCB), for instance, has established a Standard Operating Procedure (SOP) for using spent sulfuric acid from chlor-alkali plants in aluminum sulfate manufacturing. qhsealert.com This process generally involves reacting the waste acid with an aluminum source like aluminum hydroxide. google.com A patent describes a continuous production method using waste sulfuric acid with a concentration of 35-75%. google.com

However, waste acid often contains impurities that must be managed. For example, waste sulfuric acid from semiconductor manufacturing may contain nitric acid or peroxides, which can actually promote the reaction. google.com Other processes might involve reacting aluminum-containing waste sulfuric acid with scrap steel slag to recover alumina and iron oxide, demonstrating a "waste-treats-waste" approach. google.com

Table 2: Compound Names Mentioned

Synthesis of Modified or Polymeric Aluminium Sulfate Species

Basification of Aluminium Sulfate by Alkaline Agents for Polysulphate Production

The synthesis of polyaluminum sulfate (PAS) involves the partial neutralization of aluminum sulfate with alkaline agents. google.com This process, known as basification, leads to the formation of polymeric aluminum species with improved coagulation efficiency compared to conventional aluminum sulfate. grupoacideka.com

The degree of basification, often expressed as the basicity (r value or B value), is a critical parameter influencing the properties and performance of the resulting PAS. Basicity is defined as the molar ratio of hydroxyl groups to aluminum atoms [B = [OH]/[Al]]. The synthesis route typically involves reacting an aluminum sulfate solution with an alkali metal aluminate, such as sodium aluminate, under controlled conditions of high shear mixing. google.com The reaction temperature and pH are carefully managed to promote the formation of desired polymeric species. google.comgoogleapis.com For instance, the reaction can be initiated at a lower temperature (10-35°C) and then heated (50-90°C) to facilitate polymerization. google.com The pH is generally maintained in the range of 2.0 to 4.3 to prevent the precipitation of aluminum hydroxide. google.comgoogleapis.com

Various alkaline agents can be employed for the basification process, including lime, caustic soda, soda ash, and ammonium hydroxide. google.com The choice of the alkaline agent and the reaction conditions, such as temperature and aging time, significantly affect the morphology and stability of the resulting polyaluminum sulfate. researchgate.net For example, a method for producing polyaluminum sulfate involves the liquid-phase polymerization of aluminum sulfate and calcium aluminate. google.com

The performance of the synthesized polyaluminum sulfates as coagulants is often superior to that of aluminum sulfate. They exhibit a wider effective pH range for coagulation, typically between 4 and 9, whereas aluminum sulfate is most effective in a narrower pH range of 6 to 7. grupoacideka.com This broader operational window is a significant advantage in water treatment applications.

Table 1: Comparison of Coagulation Performance

| Coagulant | Optimal pH Range for Coagulation |

| Aluminium Sulfate | 6 - 7 |

| Polyaluminium Sulfate | 4 - 9 |

This table provides a general comparison of the optimal pH ranges for coagulation. Actual performance may vary depending on water quality and specific PAS formulation.

Research has shown that the distribution of different aluminum species within the PAS is dependent on its basicity, which in turn affects its coagulation efficiency. researchgate.net Studies have identified that a certain form of polymeric aluminum, denoted as Alb, is particularly advantageous for coagulation. researchgate.net

Synthesis of Basic Aluminium Sulfate as a Coagulant and Intermediate

Basic aluminum sulfate is a pre-polymerized aluminum salt that serves as both an effective coagulant and a versatile intermediate in the synthesis of other aluminum-based coagulants like polyaluminum chloride. grupoacideka.com Its preparation enhances the coagulation efficiency of traditional aluminum sulfate by improving the optimum coagulation interval, turbidity reduction, and reaction speed, especially in cold water. grupoacideka.com

The synthesis of basic aluminum sulfate can be achieved through several methods. One common approach involves the basification of aluminum sulfate with alkaline agents. grupoacideka.com Another method utilizes microwave heating of a mixture of aluminum sulfate, aluminum nitrate, and sodium hydroxide to promote the formation of basic aluminum sulfate. researchgate.net The specific crystalline phase of the product, such as boehmite or basic aluminum sulfate, can be controlled by adjusting the reaction conditions. researchgate.net

The general formula for basic polyaluminum sulfate can be represented as [AlA(OH)B(SO₄)C(H₂O)E]n, where the basicity is defined as (B/3A) x 100 and typically ranges from 25% to 66%. google.com

Table 2: Example of Basic Polyaluminum Sulfate Synthesis Parameters

| Parameter | Value | Reference |

| Basicity | 25 - 66% | google.com |

| pH Range | 2.0 - 4.3 | google.comgoogleapis.com |

| Initial Reaction Temperature | 10 - 35°C | google.com |

| Subsequent Heating Temperature | 50 - 90°C | google.com |

This table presents typical parameters for the synthesis of basic polyaluminum sulfate as described in the cited literature.

The resulting basic aluminum sulfate solutions are effective coagulants for water purification. grupoacideka.com They function by neutralizing the charge of colloidal particles, leading to the formation of larger, settleable flocs. grupoacideka.comprominent.us The preparation of basic aluminum sulfate improves upon the performance of simple aluminum sulfate, which relies on the in-situ hydrolysis of the aluminum cation upon its addition to the water being treated. grupoacideka.com The effectiveness of unmodified aluminum sulfate is highly dependent on factors such as water composition, reaction time, and temperature. grupoacideka.com In contrast, basic aluminum sulfate provides pre-formed polymeric species that are less sensitive to these variables, resulting in more consistent and efficient coagulation. grupoacideka.com

Advanced Characterization Techniques and Spectroscopic Analysis

Mass Spectrometry (ESI-MS) for Hydrolysis Product Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing the complex hydrolysis products of aluminium sulfate (B86663) in aqueous solutions. nih.govlibretexts.org This method allows for the transfer of ions from a liquid phase to a gas phase with minimal fragmentation, enabling the identification of various monomeric and polymeric species. youtube.comnih.gov

Studies employing ESI-MS have revealed the intricate nature of aluminium speciation upon dissolution of aluminium sulfate octadecahydrate. The hydrolysis process generates a variety of cationic and anionic complexes. researchgate.net In the positive ion mode, species such as [Al(OH)₂(H₂O)n]⁺ (where n=2-4) have been identified as major components. nih.gov Furthermore, the presence of sulfate anions leads to the formation of complexes like [Al(H₂O)₅SO₄]⁺. researchgate.net

The speciation is significantly influenced by factors such as pH and the concentration of sulfate ions. researchgate.netscilit.com ESI-MS has been instrumental in identifying novel polymeric species, including those that mimic the structures of stable minerals. researchgate.net For instance, highly charged polymers like the Keggin-type cation [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ and the octameric cluster Al₈(OH)₁₄(H₂O)₁₈₅ have been detected as anionic complexes in ESI-MS, such as [Al₁₃O₄(OH)₂₅(SO₄)₄]²⁻ and [Al₈O(OH)₁₄(SO₄)₅(H₂O)₄]²⁻. researchgate.net All major identified species were found to contain sulfate or hydrogen sulfate, highlighting the critical role of the sulfate anion in the hydrolysis and polymerization process. researchgate.net

Table 1: Selected Hydrolysis Products of Aluminium Sulfate Identified by ESI-MS

| Ion Type | Chemical Formula | Reference |

| Cationic | [Al(OH)₂(H₂O)n]⁺ (n=2-4) | nih.gov |

| Cationic | [Al(H₂O)₅SO₄]⁺ | researchgate.net |

| Anionic | [Al₁₃O₄(OH)₂₅(SO₄)₄]²⁻ | researchgate.net |

| Anionic | [Al₈O(OH)₁₄(SO₄)₅(H₂O)₄]²⁻ | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of solid materials. For aluminium sulfate octadecahydrate, XRD confirms its crystalline nature and can be used to identify phase transformations upon treatment, such as calcination. researchgate.netuobasrah.edu.iq The XRD pattern of Al₂(SO₄)₃·18H₂O exhibits characteristic peaks that serve as a fingerprint for this specific hydrate (B1144303). researchgate.net

Upon heating, aluminium sulfate octadecahydrate undergoes a series of dehydration and desulfonation steps, leading to the formation of various alumina (B75360) phases. uobasrah.edu.iq XRD analysis is crucial in tracking these transformations. For example, studies have shown that with increasing calcination temperature, the initial crystalline structure of the octadecahydrate collapses and transforms into different phases of alumina, such as γ-alumina, θ-alumina, δ-alumina, and finally α-alumina at very high temperatures. researchgate.net

Analysis of Amorphous Content

While Al₂(SO₄)₃·18H₂O is a crystalline material, XRD can also provide information about the presence of any amorphous (non-crystalline) content. The presence of amorphous phases is indicated by a broad, diffuse background in the XRD pattern, in contrast to the sharp peaks of crystalline materials. During the thermal decomposition of aluminium sulfate octadecahydrate, intermediate products can be amorphous. For instance, at certain temperatures, the decomposition can lead to the formation of amorphous alumina before it crystallizes into a specific polymorph at higher temperatures. kashanu.ac.ir

Thermal Analysis Techniques (e.g., TG-DTA, DSC) for Decomposition Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA), often performed simultaneously (TG-DTA), along with differential scanning calorimetry (DSC), are powerful techniques for studying the thermal decomposition of aluminium sulfate octadecahydrate. These methods provide quantitative information about mass loss and the energy changes associated with decomposition events as a function of temperature.

Research has shown that the thermal decomposition of Al₂(SO₄)₃·18H₂O to aluminium oxide (Al₂O₃) occurs in multiple, distinct stages, all of which are endothermic. akjournals.comresearchgate.net The initial stages involve dehydration, where the 18 water molecules are lost in a stepwise manner. A common decomposition pathway involves three major dehydration steps, releasing two, ten, and finally six moles of water. akjournals.comresearchgate.net The final major stage is the decomposition of the anhydrous aluminium sulfate. akjournals.comresearchgate.net The specific temperature ranges for these decomposition steps can be influenced by experimental conditions such as the heating rate. akjournals.com

Table 2: Major Thermal Decomposition Stages of Aluminium Sulfate Octadecahydrate

| Stage | Process | Moles of H₂O Lost | Reference |

| I | Dehydration | 2 | akjournals.comresearchgate.net |

| II | Dehydration | 10 | akjournals.comresearchgate.net |

| III | Dehydration | 6 | akjournals.comresearchgate.net |

| IV | Sulfate Decomposition | - | akjournals.comresearchgate.net |

Infrared (IR) Spectroscopy for Molecular Structure and Decomposition Products

Infrared (IR) spectroscopy is a valuable tool for probing the molecular structure of aluminium sulfate octadecahydrate and identifying its decomposition products. The IR spectrum of Al₂(SO₄)₃·18H₂O displays characteristic absorption bands corresponding to the vibrational modes of the sulfate ions (SO₄²⁻), the water of hydration (H₂O), and the Al-O bonds. nih.govnih.gov

During thermal decomposition, the IR spectra change significantly, reflecting the loss of water and the transformation of the sulfate compound. For example, as the calcination temperature increases, the intensity of the absorption bands associated with water molecules decreases. kashanu.ac.ir At higher temperatures, the emergence of new bands can indicate the formation of different alumina polymorphs, such as γ-alumina. kashanu.ac.ir The analysis of these spectral changes provides insights into the structural evolution of the material during decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Al-27-NMR) for Aluminium Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al NMR, is a powerful technique for characterizing the different aluminium species present in solution. tandfonline.comhuji.ac.il It provides information about the coordination environment of the aluminium nucleus. mdpi.com

In aqueous solutions of aluminium sulfate, ²⁷Al NMR spectra can distinguish between different aluminium species based on their chemical shifts. researchgate.net For instance, the hexa-coordinated aquo-ion, [Al(H₂O)₆]³⁺, typically shows a major peak around 0.9 ppm. researchgate.net A minor peak observed at approximately -2.4 ppm has been attributed to the sulfato-complex [Al(H₂O)₅SO₄]⁺. researchgate.net The relative intensities of these peaks provide a quantitative measure of the different species in solution. Furthermore, changes in pH can lead to the formation of other species, such as the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺, which can also be identified by its characteristic chemical shift. mdpi.comnih.gov

Table 3: Characteristic ²⁷Al NMR Chemical Shifts for Aluminium Species in Aqueous Sulfate Solution

| Aluminium Species | Chemical Shift (ppm) | Reference |

| [Al(H₂O)₆]³⁺ | ~0.9 | researchgate.net |

| [Al(H₂O)₅SO₄]⁺ | ~-2.4 | researchgate.net |

| [Al₂(OH)₂(H₂O)₈]⁴⁺ | ~5.2 | mdpi.com |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of solid materials. For aluminium sulfate octadecahydrate, SEM can reveal the shape and size of the crystals. Furthermore, SEM is invaluable for observing the morphological changes that occur during processes like thermal decomposition. For example, the morphology of the final alumina product obtained after calcination of aluminium sulfate octadecahydrate can be characterized using SEM. uobasrah.edu.iqijcrt.org These observations are important for understanding how the synthesis and processing conditions affect the physical properties of the resulting materials.

Theoretical and Computational Studies of Aluminium Sulfate Octadecahydrate Systems

Computational Chemistry Approaches for Hydrolysis Products

When aluminium sulfate (B86663) octadecahydrate dissolves in water, the aluminium ion (Al³⁺) undergoes extensive hydrolysis, leading to the formation of a variety of monomeric, oligomeric, and polymeric species. researchgate.netyuncangchemical.com Computational chemistry, particularly through quantum mechanical calculations and ab initio molecular dynamics (AIMD), has been instrumental in elucidating the structures and energetics of these complex hydrolysis products. mdpi.comresearchgate.net

Researchers have employed state-of-the-art AIMD simulations with explicit water solvation to study the hydrolysis of Al³⁺. mdpi.comresearchgate.net These simulations reveal the cooperative role of surrounding water molecules in neutralizing mononuclear species like AlCl²⁺ and AlClOH⁺, as well as the polynuclear hydrolytic system, Al₃(OH)₄⁵⁺. mdpi.com For instance, quantum-mechanical calculations at the MP2/6-311++G(2d,2p) level with implicit solvation have determined that in the Al₃(OH)₄⁵⁺ structure, each aluminium atom is bound to two hydroxide (B78521) anions. mdpi.com

Furthermore, methods like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS), when combined with computational approaches, have identified novel polymeric species. researchgate.netresearchgate.net This combined methodology has confirmed the existence of highly charged polymers, such as the famous Keggin cation, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, and has also identified previously uncharacterized anionic clusters like [Al₁₃O₄(OH)₂₅(SO₄)₄]²⁻ and [Al₈O(OH)₁₄(SO₄)₅(H₂O)₄]²⁻. researchgate.net Ab initio calculations are then used to determine the most energetically favorable structures for these observed ions, revealing how the bonding behavior of the sulfate group changes with the number of coordinated water ligands. researchgate.net

Speciation Modeling and Formation Constants Determination

Speciation modeling is a critical tool for predicting the distribution of aqueous aluminium species under various conditions. usgs.govslu.se These models rely on accurate formation constants for the various hydrolysis and complexation reactions. Potentiometric titration is a primary experimental technique used to determine these constants. mdpi.commetrohm.com

Studies have been conducted at 298.15 K across a range of ionic strengths (0.1 to 1.0 mol L⁻¹) in different aqueous media like NaCl, NaNO₃, and mixed NaCl/NaNO₃ solutions. mdpi.com These experiments have consistently identified the formation of key polynuclear species, notably Al₃(OH)₄⁵⁺ and the large polymeric cation Al₁₃(OH)₃₂⁷⁺. mdpi.com The dependence of the formation constants on the ionic strength of the medium is a key output of these studies. mdpi.com

The table below presents a compilation of logarithm of the equilibrium constants (logK) for various aluminium hydrolysis reactions, as determined by different critical compilations. These constants are fundamental for building accurate speciation models. cost-nectar.eu

| Equilibrium Reaction | logK (Baes and Mesmer, 1976) | logK (Brown and Ekberg, 2016) | logK (Hummel and Thoenen, 2023) |

| Al³⁺ + H₂O ⇌ AlOH²⁺ + H⁺ | –4.97 | −4.98 ± 0.02 | −4.98 ± 0.02 |

| Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺ | –9.3 | −10.63 ± 0.09 | −10.63 ± 0.09 |

| Al³⁺ + 3H₂O ⇌ Al(OH)₃ + 3H⁺ | –15.0 | −15.66 ± 0.23 | −15.99 ± 0.23 |

| Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺ | –23.0 | −22.91 ± 0.10 | −22.91 ± 0.10 |

| 2Al³⁺ + 2H₂O ⇌ Al₂(OH)₂⁴⁺ + 2H⁺ | –7.7 | −7.62 ± 0.11 | −7.62 ± 0.11 |

| 3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺ | –13.94 | −14.06 ± 0.22 | −13.90 ± 0.12 |

| 13Al³⁺ + 28H₂O ⇌ Al₁₃O₄(OH)₂₄⁷⁺ + 32H⁺ | –98.73 | −100.03 ± 0.09 | −100.03 ± 0.09 |

Data sourced from NECTAR COST. cost-nectar.eu Calculations assume T = 298 K at infinite dilution.

Molecular Dynamics Simulations of Aluminium Species in Aqueous Solutions

Molecular dynamics (MD) simulations offer a dynamic, atom-level view of the behavior of aluminium species in water. nih.govacs.orgacs.org These simulations track the movement of atoms and molecules over time, providing insights into hydration structures, reaction mechanisms, and transport properties. researchgate.net

Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, are particularly suited for studying the chemical reactions between aluminium and water. researchgate.netresearchgate.netrsc.org RMD studies on nano-aluminum particles have shown that reducing particle size can accelerate the reaction rate with water. researchgate.net These simulations also reveal the effect of surface passivation layers, which reduce the proportion of active aluminium available for reaction. researchgate.net For instance, one study showed that the presence of a passivation layer can decrease the hydrogen yield by 30-33% as the particle size shrinks from 2.5 nm to 1.6 nm. researchgate.net

Ab initio molecular dynamics (AIMD) provides a higher level of theory, investigating processes like proton transfer during hydrolysis without pre-defined reaction coordinates. acs.orgresearchgate.net AIMD studies of the Al(H₂O)₆³⁺ ion have detailed the stepwise hydrolysis process induced by hydroxyl ions, highlighting the role of water wires in facilitating proton transfers. acs.orgresearchgate.net These simulations have identified the geometrically stable monomeric products of hydrolysis as Al(H₂O)₅(OH)²⁺, Al(H₂O)₄(OH)₂⁺, Al(H₂O)₁(OH)₃, and Al(OH)₄⁻. acs.orgresearchgate.net

Quantum Chemical Calculations of Aluminium-Sulfate Interactions

The interaction between the hydrated aluminium ion and the sulfate anion is a key aspect of the system's chemistry. Quantum chemical calculations are used to precisely determine the energetics and structure of these interactions. nih.govqulacs.org

These calculations can estimate thermodynamic quantities like the Gibbs free energy of sulfate adsorption onto aluminium (hydr)oxide surfaces, which are proxies for the hydrolytic polymers formed in solution. nih.gov Studies have shown that the nature of this interaction is highly dependent on the surface charge of the aluminium species. nih.gov

For example, on positively charged aluminium (hydr)oxide clusters, the inner-sphere adsorption of sulfate, either as a bidentate bridging or a monodentate complex, is predicted to be an energetically favorable (exergonic) process. nih.gov Conversely, on neutral surfaces, this adsorption is predicted to be endergonic. nih.gov The thermodynamic favorability is directly related to the positive surface charge. At high positive charge, bidentate bridging is preferred, while at intermediate positive charge, both monodentate and bidentate bridging adsorption energies can be equivalent. nih.gov

| Surface Condition | Adsorption Type | Predicted Gibbs Free Energy (kJ mol⁻¹) |

| Positively Charged Al-(hydr)oxides | Inner-sphere Bidentate Bridging | -19 to -124 |

| Positively Charged Al-(hydr)oxides | Inner-sphere Monodentate | -19 to -124 |

| Neutral Al-(hydr)oxides | Inner-sphere & H-bonded | +5 to +61 |

Data adapted from quantum chemical calculations on sulfate adsorption at the Al-(hydr)oxide-H₂O interface. nih.gov

These computational findings are crucial for understanding the mechanisms of coagulation and precipitation where aluminium sulfate is used, as the formation of aluminium-sulfate complexes plays a significant role in these processes. researchgate.netnih.gov

Environmental and Remediation Research Involving Aluminium Sulfate Octadecahydrate

Application in Water and Wastewater Treatment

The principal application of aluminium sulfate (B86663) octadecahydrate in the environmental sector is the purification of water and the treatment of wastewater. watercarechem.comwikipedia.org Its efficacy stems from its ability to induce coagulation and flocculation, processes that are fundamental to the removal of a wide array of impurities. watercarechem.comyuncangchemical.com

The addition of aluminium sulfate octadecahydrate to water initiates a series of chemical reactions that lead to the destabilization and aggregation of contaminants. yuncangchemical.comjianhengchem.com When dissolved, it releases trivalent aluminium ions (Al³⁺), which are crucial to the coagulation process. jianhengchem.com These positively charged ions neutralize the negative surface charges of suspended and colloidal particles that are typically present in water, causing them to clump together. jianhengchem.comyoutube.com This initial stage of particle destabilization is known as coagulation. yuncangchemical.com

Aluminium sulfate octadecahydrate is highly effective in removing suspended particles and colloidal matter from water. watercarechem.comidosi.org These particles, which can range in size from nanometers to micrometers, are often the primary cause of turbidity in water. jianhengchem.comidosi.org The coagulation-flocculation process initiated by aluminium sulfate octadecahydrate effectively aggregates these fine particles into larger flocs, which can then be separated from the water. wikipedia.orgmdpi.com Research has demonstrated that this process can significantly reduce the concentration of colloidal particles, thereby improving water clarity. idosi.org

Organic matter, including humic and fulvic acids, can be effectively removed from water using aluminium sulfate octadecahydrate. watercarechem.comnih.gov These substances can contribute to undesirable color, taste, and odor in water and can also act as precursors for the formation of disinfection byproducts. The coagulation process can involve the formation of insoluble complexes between the aluminium species and the organic molecules. researchgate.net Additionally, organic matter can be adsorbed onto the surface of the aluminium hydroxide (B78521) flocs that are formed during treatment. researchgate.net Studies have shown that the application of aluminium sulfate can lead to a significant reduction in the levels of humic substances in treated water. nih.govnih.gov

Turbidity, a measure of the cloudiness or haziness of a fluid caused by large numbers of individual particles that are generally invisible to the naked eye, is a key parameter in water quality assessment. jianhengchem.com Aluminium sulfate octadecahydrate is widely used to reduce turbidity in drinking water and wastewater. watercarechem.comsswm.info By promoting the coagulation and flocculation of the suspended particles that cause turbidity, it facilitates their removal and leads to clearer water. yuncangchemical.comjianhengchem.com The effectiveness of turbidity reduction is a primary indicator of the performance of the coagulation-flocculation process. sswm.info

Beyond the removal of suspended solids and organic matter, aluminium sulfate octadecahydrate also plays a role in the removal of certain dissolved contaminants, including heavy metals and phosphates. watercarechem.commdpi.com The removal of heavy metals can be enhanced through the addition of aluminium salts. For instance, studies have shown that the removal of copper can be improved with the use of both alum and sodium aluminate. epa.gov

Phosphorus, a key nutrient that can lead to eutrophication in water bodies, can be effectively removed through chemical precipitation with aluminium sulfate. wikipedia.orgpca.state.mn.us The aluminium ions react with phosphate (B84403) ions to form insoluble aluminium phosphate precipitates, which can then be removed along with the sludge. pca.state.mn.us This process is a common method for controlling phosphorus levels in wastewater treatment plant effluents. pca.state.mn.us

Kinetic studies provide valuable insights into the rate and efficiency of the coagulation process. Research investigating the kinetics of coagulation using aluminium sulfate octadecahydrate has shown that the reaction is relatively fast. researchgate.net One study determined the rate constant (k) for aluminium sulfate octadecahydrate in wastewater treatment to be 5.727 s⁻¹, with the reaction following first-order kinetics. researchgate.netrajpub.com This indicates a rapid coagulation process, which is a desirable characteristic for water treatment applications. researchgate.net

Interactive Data Table: Coagulation Performance of Aluminium Sulfate Octadecahydrate

| Parameter | Coagulant | Rate Constant (k) | Reaction Order | Reference |

| Wastewater Treatment | Aluminium Sulfate Octadecahydrate | 5.727 s⁻¹ | 1.0 | researchgate.netrajpub.com |

| Wastewater Treatment | Ammonium (B1175870) Aluminium Sulfate Dodecahydrate | 2.282 s⁻¹ | 1.0 | researchgate.netrajpub.com |

Optimization of Coagulation Parameters (e.g., Dosage, pH, Temperature)

The effectiveness of aluminium sulfate octadecahydrate as a coagulant in water treatment is highly dependent on the optimization of several key parameters, including dosage, pH, and temperature. Research has consistently shown that finding the optimal balance of these factors is crucial for maximizing the removal of turbidity, organic matter, and other contaminants. sswm.infosswm.infosctunisie.org

Dosage: The appropriate dosage of aluminium sulfate is critical. An insufficient dose will result in incomplete coagulation, while an excessive dose can lead to poor performance and increased residual aluminium in the treated water. sctunisie.org Studies have shown that the optimal dosage is often influenced by the initial turbidity of the water. For instance, in one study, for initial turbidities ranging from 10 NTU to 180 NTU, aluminium sulfate concentrations of 10 mg/L to 35 mg/L were effective. ijesd.org However, as turbidity increases, a higher dosage is generally required. ijesd.org

pH: The pH of the water plays a pivotal role in the coagulation process. For aluminium sulfate, the optimal pH range for effective coagulation is typically between 6.0 and 7.5. tamu.eduresearchgate.net Within this range, aluminium hydroxide precipitates are formed, which are essential for trapping and removing impurities. researchgate.net Operating outside this optimal pH range can lead to the formation of soluble aluminium species, reducing the efficiency of the process. researchgate.net Research has demonstrated that adjusting the pH to the optimal level can significantly reduce the required coagulant dose. For example, one study found that pH optimization could lead to an eight-fold reduction in the necessary coagulant dose while still achieving over 94% removal of humic acids. pjoes.com

Temperature: Water temperature can also influence the coagulation process. Lower temperatures can slow down the flocculation of particles, potentially reducing the efficiency of turbidity removal. ijesd.orgdbc.wroc.pl Some studies have indicated that increased temperatures can adversely affect the removal of algal cells by alum coagulation. core.ac.uk The relationship between temperature and optimal pH has also been noted, with the optimal pH for coagulation tending to decrease as the temperature increases. dbc.wroc.pl

The interplay between these parameters is complex, and their optimization is essential for efficient and cost-effective water treatment. The use of tools like the jar test and Response Surface Methodology (RSM) are common in research to determine the ideal conditions for specific water sources. sswm.infosswm.infosctunisie.org

Interactive Data Table: Optimization of Coagulation Parameters

| Parameter | Optimal Range/Value | Key Findings |

| Dosage | Varies with initial turbidity; e.g., 10-35 mg/L for 10-180 NTU ijesd.org | Insufficient dosage leads to incomplete coagulation; excessive dosage can increase residual aluminum. sctunisie.org |

| pH | 6.0 - 7.5 tamu.eduresearchgate.net | Optimal pH is crucial for the formation of aluminum hydroxide precipitates. researchgate.net |

| Temperature | Lower temperatures can hinder flocculation. ijesd.orgdbc.wroc.pl | The optimal pH for coagulation can be temperature-dependent. dbc.wroc.pl |

Sludge Management and Byproduct Characterization

The use of aluminium sulfate in water treatment inevitably generates a significant byproduct: alum sludge. This sludge is primarily composed of aluminium hydroxide, the impurities removed from the water, and any unreacted coagulant. mdpi.com The management and disposal of this sludge present both challenges and opportunities.

Traditionally, alum sludge has been disposed of in landfills or discharged into water bodies. ekb.eg However, increasing environmental regulations and the recognition of the potential value of the sludge have spurred research into more sustainable management practices. mdpi.comekb.eg

One promising area of research is the recovery and reuse of aluminium from the sludge. Acidification, typically with sulfuric acid, is a common method used to dissolve the aluminium hydroxide and produce a recovered aluminium sulfate solution that can be reused as a coagulant. ekb.egnih.govresearchgate.net Studies have demonstrated high recovery efficiencies, with some research reporting up to a 94.2% recovery of aluminium sulfate. ekb.eg However, a key concern with this process is the potential accumulation of other metals and organic matter in the recovered coagulant, which could impact the quality of the treated water. nih.govnih.gov Research has shown that while some metals may not accumulate significantly over several recovery cycles, the concentration of byproducts like trihalomethanes in the treated water can increase. nih.gov

Another avenue of research explores the beneficial reuse of alum sludge in various applications. Due to its high aluminium content and strong affinity for phosphorus, alum sludge has been investigated as a low-cost adsorbent for phosphorus removal in wastewater treatment and as a substrate in constructed wetlands. mdpi.comcabidigitallibrary.org The sludge can also be used as a component in construction materials.

The characterization of alum sludge is a critical first step in determining its potential for reuse. The composition of the sludge can vary significantly depending on the quality of the raw water and the specifics of the treatment process. Key parameters that are typically analyzed include the concentrations of aluminium, iron, organic matter, and other potential contaminants. researchgate.net

Eutrophication Remediation in Aquatic Ecosystems

The primary mechanism by which aluminium sulfate combats eutrophication is through the inactivation of phosphorus. When added to water, aluminium sulfate forms a fluffy precipitate of aluminium hydroxide, known as floc. littlesaint.org This floc has a high capacity to bind with dissolved phosphorus in the water column, forming an insoluble aluminium phosphate compound. tamu.edulittlesaint.org As the floc settles, it removes phosphorus from the water and forms a barrier layer on the sediment. littlesaint.orgnalms.org This barrier is crucial as it prevents the release of phosphorus from the nutrient-rich sediments back into the water column, a process known as internal loading, which can sustain algal blooms even after external nutrient sources are controlled. littlesaint.orgtandfonline.com

Numerous studies have documented the successful use of alum treatments to reduce phosphorus concentrations, control algal blooms, and improve water clarity in lakes. tandfonline.comunl.edu The longevity of these treatments can vary, with some studies reporting effectiveness for 5 to 15 years. nalms.org However, the success of alum treatment can be influenced by factors such as the continued input of external phosphorus and the specific characteristics of the water body. tandfonline.com In some cases, repeated applications may be necessary to maintain improved water quality. nalms.orgresearchgate.netnih.gov

It is important to carefully control the application of aluminium sulfate to avoid negative impacts on aquatic life. A significant drop in pH can be toxic to fish and other organisms. nalms.org Therefore, buffered alum is often used, especially in soft water lakes, to maintain a safe pH range during treatment. tamu.edulittlesaint.org

Impact on Soil Chemistry and Plant Growth (e.g., pH adjustment)

In agricultural and horticultural settings, aluminium sulfate is primarily used to lower the pH of alkaline soils, making them more acidic. masda.com.sgoldcobblersfarm.com This is particularly beneficial for acid-loving plants such as blueberries, azaleas, rhododendrons, and hydrangeas, which require acidic conditions for optimal growth and nutrient uptake. masda.com.sgoldcobblersfarm.comhillsdale.edu

When aluminium sulfate is applied to soil and comes into contact with water, it hydrolyzes to form aluminium hydroxide and sulfuric acid. It is the sulfuric acid that is responsible for the rapid decrease in soil pH. masda.com.sg This acidification process has several effects on soil chemistry and plant growth:

Increased Nutrient Availability: By lowering the soil pH, aluminium sulfate increases the solubility and availability of essential micronutrients like iron, manganese, and zinc, which are often deficient in alkaline soils. masda.com.sgalumsulphate.com This improved nutrient availability can lead to healthier plant growth and prevent issues like iron chlorosis (yellowing of leaves). alumsulphate.com

Hydrangea Color: A well-known application of aluminium sulfate is to alter the color of hydrangea flowers. In acidic soils with available aluminium ions, hydrangea blooms turn blue, while in alkaline soils, they are typically pink. masda.com.sg

Improved Soil Structure: The formation of aluminium hydroxide can also help to improve the structure of compacted soils, enhancing drainage and aeration for healthier root systems. oldcobblersfarm.com

However, the use of aluminium sulfate in soil requires careful management. Over-application can lead to several negative consequences:

Aluminium Toxicity: Excessive aluminium in the soil can become toxic to plants, damaging root systems and interfering with the uptake of other nutrients, particularly phosphorus. masda.com.sgstackexchange.com

Disruption of Soil Microbiota: The resulting acidity can negatively impact beneficial soil microorganisms that are essential for soil fertility. masda.com.sg

Environmental Runoff: Runoff containing high concentrations of aluminium sulfate can contaminate nearby water bodies. masda.com.sg

Research has shown that the effects of aluminium sulfate on soil pH are relatively quick but can be temporary, necessitating reapplication to maintain the desired acidity. masda.com.sg Field experiments have demonstrated that the application of alum can significantly decrease soil pH and improve certain soil physical properties. For example, one study found that an application of 7.2 mg/ha of alum decreased the exchangeable sodium percentage, pH, and soil bulk density. researchgate.net

Data Table: Impact of Aluminium Sulfate on Soil Properties

| Property | Effect of Aluminium Sulfate Application | Reference |

| Soil pH | Decreases (becomes more acidic) | masda.com.sgoldcobblersfarm.comresearchgate.net |

| Nutrient Availability (Fe, Mn) | Increases in acidic conditions | masda.com.sgalumsulphate.com |

| Soil Structure | Can improve in compacted soils | oldcobblersfarm.com |

| Aluminium Concentration | Can increase to toxic levels with overuse | masda.com.sgstackexchange.com |

Environmental Fate and Transport Studies of Aluminium Sulfate Species

The environmental fate and transport of aluminium species resulting from the use of aluminium sulfate are complex and depend on various environmental factors, particularly pH. epa.gov When aluminium sulfate is introduced into the environment, such as in water treatment or soil amendment, the aluminium ions (Al³⁺) undergo hydrolysis and form various species.

In aquatic systems, the speciation of aluminium is highly pH-dependent. At the optimal pH for coagulation (around 6.0-7.5), aluminium primarily exists as insoluble aluminium hydroxide precipitates. researchgate.net These precipitates settle and become part of the sediment. nalms.org However, at pH values below 6, free aluminium ions (Al³⁺) and other soluble inorganic forms can become more prevalent, which can be toxic to aquatic life. nalms.orgepa.gov

The transport of aluminium in the environment is largely governed by its solubility. The solid aluminium hydroxide floc and any aluminium bound to soil particles are relatively immobile. However, soluble aluminium species can be transported with water flow. epa.gov The movement of aluminium sulfate in solid or powder form is primarily through industrial transport by truck, rail, or ship. epa.gov

Studies on the environmental fate of aluminium from sources like acid rain have shown that transformations of other chemicals, such as nitrate, can influence short-term changes in pH and the speciation of inorganic aluminium in lake systems. epa.gov

Sustainable Practices and Waste Minimization in Aluminium Sulfate Applications

In recent years, there has been a growing emphasis on developing more sustainable practices and minimizing waste associated with the use of aluminium sulfate. asedachemicals.comvinipul.com This is driven by both environmental concerns and the potential for cost savings.

Key strategies for promoting sustainability in aluminium sulfate applications include:

Efficient Application: Optimizing the dosage of aluminium sulfate is a primary strategy to minimize environmental impact. Using only the necessary amount avoids overuse, which can lead to higher concentrations of residual aluminium in water sources. asedachemicals.com

Sludge Reuse and Recovery: As discussed in section 6.1.3, the recovery of aluminium sulfate from water treatment sludge for reuse as a coagulant is a key aspect of a circular economy approach. ekb.egnih.govnih.gov This reduces the demand for new coagulant and minimizes the volume of sludge requiring disposal. The reuse of sludge for other purposes, such as in construction materials or for phosphorus removal, also contributes to waste minimization. mdpi.comcabidigitallibrary.org

Exploration of Eco-Friendly Alternatives: Research into and adoption of eco-friendly alternatives, such as tannin-based biocoagulants, can reduce the environmental footprint associated with traditional coagulants. asedachemicals.commdpi.com While aluminium sulfate can be cost-effective, the management of the resulting sludge, which may be classified as hazardous waste due to residual aluminium, can add significant operational costs. mdpi.com

Proper Waste Disposal: For industries using aluminium sulfate, responsible disposal of waste is crucial. This includes complying with regulations for the safe removal of chemical waste and treating wastewater before its release into natural water bodies. asedachemicals.com Inadequate sludge management can lead to the accumulation of aluminium in soil, affecting its quality and fertility. mdpi.com

Industrial and Engineering Aspects of Aluminium Sulfate Octadecahydrate

Production Scale-Up and Process Engineering

The industrial production of aluminum sulfate (B86663) typically involves the reaction of an aluminum source, most commonly aluminum hydroxide (B78521) or bauxite (B576324), with sulfuric acid. epa.govalumsulphate.com The fundamental reaction is:

2Al(OH)₃ + 3H₂SO₄ + 12H₂O → Al₂(SO₄)₃·18H₂O

Scaling this reaction from a laboratory setting to industrial-level production presents several engineering challenges. Production can be managed through batch-wise or continuous processes. nzic.org.nzgoogle.com In a typical batch process, a stirred vessel resistant to the corrosive and exothermic nature of the reaction is used. nzic.org.nz Raw materials, such as aluminum trihydrate and sulfuric acid, are mixed in the reactor. nzic.org.nz The reaction releases a significant amount of heat (exothermic), necessitating careful temperature monitoring and control to prevent the formation of unwanted by-products. alumsulphate.com

Continuous production processes offer advantages for large-scale manufacturing, providing a more consistent product and better heat management. One such method involves using multiple continuous reaction kettles where the temperature is kept above the crystallization point to maintain the system in a fluid state, preventing equipment blockage. google.com The molten product is then sent to a steel belt granulator for crystallization, granulation, and drying. google.com

The transition from bauxite or high-alumina clays (B1170129) to purified aluminum trihydrate as the primary raw material was a significant process engineering development, driven by the demand for a higher purity product with lower iron content, particularly for the paper industry. nzic.org.nz

Key Process Parameters for Industrial Production

| Parameter | Typical Value/Range | Significance | Source(s) |

|---|---|---|---|

| Raw Materials | Aluminum Hydroxide, Sulfuric Acid, Bauxite | The purity of raw materials directly impacts the final product quality. | alumsulphate.comnzic.org.nz |

| Sulfuric Acid Conc. | 55-98 wt% | Affects reaction rate and heat generation. Higher concentrations are used in some processes to utilize dilution heat. | google.com |

| Reaction Temperature | Controlled; can be >100°C | The reaction is exothermic; temperature must be controlled to ensure product quality and safety. | alumsulphate.comgoogle.com |

| Reaction Pressure | Atmospheric to 0.35 MPa | Pressurized reaction can increase efficiency and throughput. | google.com |

| Final Processing | Crystallization, Crushing, Screening, Drying | The molten or solution product is solidified and processed to meet specific grade requirements (e.g., lump, granular, powder). | nzic.org.nzgoogle.com |

Quality Control and Purity Assessment in Industrial Production

Maintaining consistent quality is paramount in the industrial production of aluminum sulfate octadecahydrate. Quality control (QC) measures are implemented at every stage, from raw material sourcing to final product packaging. The quality of the inputs, such as aluminum hydroxide and sulfuric acid, directly influences the purity of the final product. alumsulphate.com

In-process QC involves the strict monitoring of critical parameters like reaction temperature, pressure, and solution density. alumsulphate.comgoogle.com For instance, the density of the aluminum sulfate solution may be controlled within a specific range (e.g., 1.28-1.33 ton/m³) before crystallization. google.com After the reaction, the solution may contain impurities that need to be removed to achieve the desired purity. alumsulphate.com

Final product assessment involves analyzing various properties. Commercial grades are typically sold based on their aluminum oxide (Al₂O₃) content, which is around 17% for the solid hydrate (B1144303) form. nzic.org.nznih.gov Purity can be as high as ≥98% or 99.99% for trace metals basis grades, depending on the intended application. consolidated-chemical.comsigmaaldrich.com The pH of a 1% solution is also a key quality parameter, typically falling in the acidic range of 2.0 to 3.5. consolidated-chemical.com

Typical Industrial Specifications for Aluminum Sulfate

| Parameter | Specification | Purpose | Source(s) |

|---|---|---|---|

| Appearance | White or off-white crystalline solid, powder, or granules | Visual quality check | alumsulphate.comconsolidated-chemical.com |

| Purity (as Al₂(SO₄)₃) | ≥98% (varies by grade) | Ensures effectiveness in application | consolidated-chemical.com |

| Aluminum Oxide (Al₂O₃) Content | ~17% | Standard measure of concentration | nzic.org.nznih.gov |

| pH (1% solution) | 2.0 - 3.5 | Critical for applications like water treatment and paper sizing | consolidated-chemical.com |

| Iron (Fe) Content | Low levels required for specific uses (e.g., papermaking) | Prevents discoloration and unwanted side reactions | nzic.org.nz |

Development of Specialized Formulations (e.g., for Superabsorbent Polymers)

Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining extremely large amounts of liquid relative to their own mass. scitepress.orgresearchgate.net Aluminum sulfate octadecahydrate plays a crucial role as a crosslinking agent in the synthesis of certain types of SAPs, particularly those based on biopolymers like carboxymethyl cellulose (B213188) (CMC) and starch. scitepress.orgresearchgate.net

In these formulations, the aluminum ions (Al³⁺) from the dissolved aluminum sulfate form ionic crosslinks with the polymer chains (e.g., the carboxylate groups of CMC). This three-dimensional network structure is what allows the polymer to absorb large quantities of water without dissolving. scitepress.org

Research has shown that the ratio of the polymer to the aluminum sulfate crosslinker is a critical factor that determines the water absorption capacity (WAC) of the resulting SAP. By optimizing this ratio, specialized formulations can be developed with tailored absorption properties. scitepress.org For example, in one study, a cross-linked Al-CMC-BS (Aluminum-Carboxymethyl Cellulose-Breadfruit Starch) was synthesized, and the addition of breadfruit starch was found to significantly increase the WAC. scitepress.org The presence of multivalent cations like aluminum can also increase the compressive strength of the swollen SAP hydrogel. purdue.edu

Effect of Aluminum Sulfate on Superabsorbent Polymer Properties

| Polymer System | Crosslinker Ratio (Polymer:Aluminium Sulfate) | Key Finding | Source(s) |

|---|---|---|---|

| Na-CMC / Aluminum Sulfate Octadecahydrate | 2.8 : 0.2 | This ratio provided the optimum Water Absorption Capacity (WAC) for the base Al-CMC polymer. | scitepress.org |

| Al-CMC / Breadfruit Starch | (2.8:0.2) : 0.5 | The addition of breadfruit starch to the optimized Al-CMC base significantly increased the WAC. | scitepress.org |

Role in Advanced Materials Synthesis (e.g., Mullite (B73837) Whiskers, Alumina (B75360) Nano-powders)

Beyond its traditional uses, aluminum sulfate octadecahydrate serves as a key precursor in the synthesis of advanced ceramic materials.

Mullite Whiskers: Mullite (3Al₂O₃·2SiO₂) is a ceramic material valued for its high-temperature strength, low thermal expansion, and creep resistance. When produced in the form of whiskers (single crystals with a high aspect ratio), it can be used to reinforce other materials. Aluminum sulfate is used in the molten salt method to synthesize mullite whiskers at relatively low temperatures. nih.gov In this process, an aluminum sulfate molten salt system provides the reaction environment. nih.gov Studies have shown that using an aluminum sulfate system, often with an aluminum fluoride (B91410) catalyst, can produce mullite whiskers with high aspect ratios at temperatures as low as 850°C. nih.gov This is significantly lower than traditional high-temperature methods, which operate above 1200°C. nih.gov

Alumina Nano-powders: Nano-sized alumina (Al₂O₃) powder is a critical material in catalysis, electronics, and biomedical implants due to its superior properties compared to bulk materials. upb.roresearchgate.net Aluminum sulfate can be used as a starting material to produce alumina nano-powders. One common method is the pyrolysis (thermal decomposition) of aluminum sulfate. The process involves distinct stages of dehydration followed by the decomposition of anhydrous aluminum sulfate into γ-alumina and sulfur trioxide at temperatures between 770°C and 900°C. wikipedia.orgresearchgate.net Another route is precipitation, where an aluminum sulfate solution is reacted with a precipitant to form an aluminum hydroxide precursor, which is then washed, dried, and calcined (heated at high temperature) to yield nano-alumina powder. google.commdpi.com

Synthesis Conditions for Advanced Materials

| Material | Synthesis Method | Role of Aluminium Sulfate | Key Parameters | Source(s) |

|---|---|---|---|---|

| Mullite Whiskers | Molten Salt Method | Forms the molten salt reaction system | Temperature: ~850-1000°C; Catalyst: Aluminum Fluoride | nih.govcapes.gov.br |

| Alumina Nano-powders | Pyrolysis | Precursor that thermally decomposes to Al₂O₃ | Calcination Temperature: 770-1200°C | wikipedia.orgresearchgate.net |

| Alumina Nano-powders | Precipitation & Calcination | Source of aluminum ions for precursor (e.g., Al(OH)₃) precipitation | Reaction with a precipitant, followed by drying and calcination. | google.commdpi.com |

Safety Considerations in Industrial Handling and Disposal

The industrial handling and disposal of aluminum sulfate octadecahydrate require strict adherence to safety protocols to protect workers and the environment. Although non-combustible, it is a hazardous substance primarily due to its corrosivity (B1173158) and potential for causing serious eye damage. consolidated-chemical.comscbt.comfishersci.com

Handling and Storage: Proper personal protective equipment (PPE) is mandatory when handling the compound. This includes chemical safety goggles or face shields, protective gloves, and respiratory protection (e.g., an approved dust mask) to avoid inhalation of dust. lobachemie.comfbkt.my Adequate ventilation, including local exhaust systems, must be ensured in work areas to keep airborne concentrations below exposure limits. fbkt.mychemos.de Eyewash stations and safety showers must be readily accessible. fbkt.my

For storage, aluminum sulfate should be kept in a dry, cool, and well-ventilated area. consolidated-chemical.comfbkt.my It must be stored in corrosive-resistant containers, such as those made of polyethylene (B3416737) or polypropylene, and kept tightly closed to protect from moisture, which can cause caking. consolidated-chemical.comscbt.com It should not be stored in aluminum, galvanized, or tin-plated containers. scbt.com